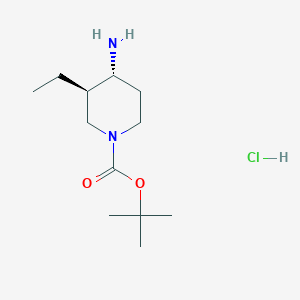

tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride

Description

tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group, an ethyl substituent at position 3, and an amino group at position 2. The stereochemistry (rac-(3R,4R)) and functional groups contribute to its physicochemical properties, making it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m1./s1 |

InChI Key |

ATIIJTOXSTUYQS-DHTOPLTISA-N |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors has been reported to enhance the synthesis process, making it more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form hydroxylated products.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Scientific Research Applications

tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Stereoisomers

- tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride (CAS 2209078-75-9) Key Differences: Ethyl group at position 2 instead of 3; stereochemistry (2R,4S). Impact: Altered spatial arrangement reduces compatibility with chiral targets. Molecular weight (265 g/mol) and logP (1.69) are comparable, but steric effects may vary .

- tert-butyl rac-(3R,4S)-4-amino-3-ethyl-1-piperidinecarboxylate (CAS 1932206-32-0) Key Differences: Diastereomeric configuration (3R,4S vs. 3R,4R). Impact: Critical for receptor binding; even minor stereochemical changes can drastically alter pharmacological activity .

Functional Group Modifications

- tert-butyl trans-4-amino-3-hydroxy-1-piperidinecarboxylate Key Differences: Hydroxyl group replaces ethyl at position 3. Impact: Increased polarity lowers logP (estimated <1.5) and enhances solubility. Molecular weight likely ~247 g/mol (inferred from analogs) .

- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 2102411-30-1) Key Differences: Methoxy group at position 3 instead of ethyl. Impact: Methoxy’s electron-donating nature may reduce metabolic stability compared to ethyl. Molecular weight ~279 g/mol (estimated) .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituents | Stereochemistry | Mol. Weight (g/mol) | logP | Purity | CAS |

|---|---|---|---|---|---|---|

| Target Compound | 3-ethyl, 4-amino | rac-(3R,4R) | ~265 | ~1.7 | 95% | Not provided |

| Stereoisomer (2R,4S) | 2-ethyl, 4-amino | rac-(2R,4S) | 265 | 1.69 | 95% | 2209078-75-9 |

| Hydroxy Analog | 3-hydroxy, 4-amino | trans(±) | ~247 | ~1.3 | 95% | Not provided |

| Methoxy Analog (3S,4R) | 3-methoxy, 4-amino | (3S,4R) | ~279 | ~1.2 | 95% | 2102411-30-1 |

| 1-ethylpiperidine-3-carbonitrile hydrochloride | 3-cyano | N/A | 174.68 | ~0.8 | 95% | EN300-386292 |

- Molecular Weight : The tert-butyl group and ethyl substituent increase molecular weight compared to simpler analogs like 1-ethylpiperidine-3-carbonitrile hydrochloride (174.68 g/mol) .

- logP : Ethyl and tert-butyl groups enhance lipophilicity (logP ~1.7) relative to polar analogs (e.g., hydroxy: ~1.3; methoxy: ~1.2).

- Purity : All compounds listed have 95% purity, standard for synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.